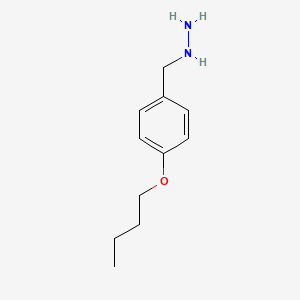

(4-Butoxyphenyl)methylhydrazine

説明

特性

CAS番号 |

33556-45-5 |

|---|---|

分子式 |

C11H18N2O |

分子量 |

194.27 g/mol |

IUPAC名 |

(4-butoxyphenyl)methylhydrazine |

InChI |

InChI=1S/C11H18N2O/c1-2-3-8-14-11-6-4-10(5-7-11)9-13-12/h4-7,13H,2-3,8-9,12H2,1H3 |

InChIキー |

IAFCITUSAGIDIH-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)CNN |

正規SMILES |

CCCCOC1=CC=C(C=C1)CNN |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

The compound is compared below with three key structural analogs: 4-methoxybenzohydrazide , methylhydrazine , and 4-ethoxyphenyl hydrazine derivatives .

Reactivity and Functional Group Influence

- Butoxy vs. For example, 4-methoxybenzohydrazide derivatives exhibit higher solubility in polar solvents, whereas the butoxy variant may favor lipid-rich environments .

- Hydrazine Moiety: Like methylhydrazine, the compound can act as a nucleophile, participating in cyclocondensation reactions (e.g., forming pyrazoles or triazoles) . However, the phenyl ring may reduce its acute toxicity compared to unsubstituted methylhydrazine, which is a potent carcinogen .

準備方法

Direct Alkylation of Hydrazine with 4-Butoxybenzyl Halides

The most straightforward method involves reacting hydrazine hydrate with 4-butoxybenzyl chloride or bromide. This approach mirrors patents for methylhydrazine synthesis, where hydrazine undergoes alkylation with dimethyl sulfate in the presence of hydrochloric acid and tetrabutyl ammonium bromide as a phase transfer catalyst. Adapting this protocol:

Synthesis of 4-Butoxybenzyl Chloride :

Alkylation of Hydrazine :

- Conditions : Combine hydrazine hydrate (1.2 equiv) and 4-butoxybenzyl chloride (1.0 equiv) in ethanol or tetrahydrofuran (THF) with tetrabutyl ammonium bromide (0.1 equiv) as a catalyst.

- Temperature : 0–5°C to minimize dialkylation.

- Neutralization : Add aqueous sodium hydroxide (10%) to dissociate the product from hydrochloride salts.

- Yield : ~60–70% after vacuum distillation or recrystallization from ethanol/water.

Key Considerations :

- Stoichiometry : Excess hydrazine (1.2–1.5 equiv) favors mono-alkylation, but higher ratios risk di-alkylated byproducts.

- Solvent : Polar aprotic solvents (e.g., THF) enhance solubility of the lipophilic benzyl halide.

Reductive Amination of 4-Butoxybenzaldehyde

An alternative route employs reductive amination, bypassing the need for benzyl halides:

Reaction Setup :

Purification :

- Quench with aqueous ammonium chloride, extract with ethyl acetate, and dry over $$ \text{MgSO}_4 $$.

- Isolate via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Advantages :

- Avoids handling hazardous benzyl halides.

- Higher functional group tolerance compared to alkylation.

Limitations :

- Requires access to 4-butoxybenzaldehyde, which may necessitate additional synthesis steps.

Protection-Deprotection Strategy for Selective Mono-Alkylation

To circumvent dialkylation, a Boc-protected hydrazine intermediate can be used:

Protection :

Alkylation :

- React $$ N $$-Boc-hydrazine (1.0 equiv) with 4-butoxybenzyl bromide (1.05 equiv) in THF using potassium carbonate as a base.

- Reflux for 6–8 hours.

Deprotection :

Yield : ~75–80% after purification.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Direct Alkylation | Short reaction time; minimal steps | Risk of dialkylation; hazardous reagents | 60–70% |

| Reductive Amination | Mild conditions; avoids alkyl halides | Requires aldehyde precursor; moderate yield | 50–60% |

| Protection-Deprotection | High selectivity; scalable | Additional steps for protection/deprotection | 75–80% |

Challenges and Optimization Strategies

- Byproduct Formation : Dialkylated species ($$ N,N $$-di-(4-butoxybenzyl)hydrazine) may form during direct alkylation. Using a large excess of hydrazine (2.0 equiv) and low temperatures (0°C) suppresses this.

- Solvent Selection : Ethanol or methanol improves hydrazine solubility but may slow reaction kinetics. THF or dimethylformamide (DMF) enhances rates but complicates purification.

- Catalysis : Phase transfer catalysts (e.g., tetrabutyl ammonium bromide) accelerate alkylation by shuttling ions between phases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。